molecular formula C14H11N3O2 B1527700 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1185287-60-8

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B1527700
M. Wt: 253.26 g/mol
InChI Key: QLDNIXIDTPFIOV-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2 . It has a molecular weight of 253.26 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is 1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) .


Physical And Chemical Properties Analysis

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 253.26 . The compound is stored at room temperature .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references and 2400 patents. They present two possible tautomeric forms: the 1H- and 2H-isomers .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : The biomedical applications of such compounds are diverse and extensive .
  • TRK Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
    • Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

properties

IUPAC Name

1-benzylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDNIXIDTPFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Arava, S Gogireddy - researchgate.net
Riociguat: A potent, Oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension, is prepared from commercially available 2-Chloronicotinic acid via (E)-2-(2-…
Number of citations: 6 www.researchgate.net

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